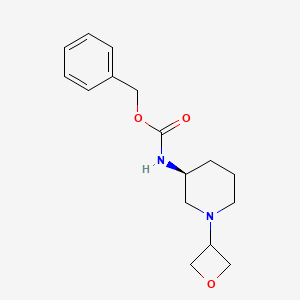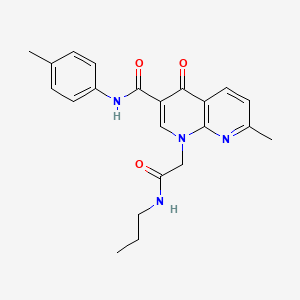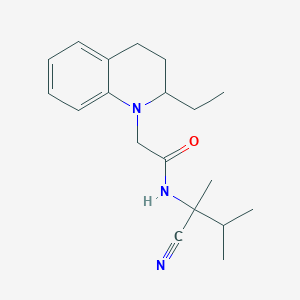
1-(2,4-Difluorophenyl)-2-methylpropan-1-one
Descripción general
Descripción
“1-(2,4-Difluorophenyl)-2-methylpropan-1-one” is a chemical compound with the molecular weight of 170.16 . It is a light yellow to yellow liquid .
Physical And Chemical Properties Analysis
“1-(2,4-Difluorophenyl)-2-methylpropan-1-one” is a light yellow to yellow liquid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The compound has been studied for its effects on the structural, redox, and magnetic properties of Blatter radicals. These radicals are crucial in catalysis and organic synthesis, particularly in the formation of 1D chains that exhibit strong antiferromagnetic interactions . This property is significant for developing new catalytic processes and synthesizing complex organic molecules.
Medicine
In medicinal applications, derivatives of 1-(2,4-Difluorophenyl)-2-methylpropan-1-one, such as biguanide hydrochloride, have been explored. These compounds are of interest due to their potential biological activity and could be used in the development of new pharmaceuticals .
Agriculture
The agricultural sector benefits from the chemical’s derivatives, which may serve as intermediates in the synthesis of agrochemicals. The focus is on creating compounds with improved physical, biological, and environmental properties .
Material Science
In material science, the compound’s derivatives are used to create materials with specific magnetic properties. The ability to form regular 1D chains makes these materials suitable for applications in magnetic storage and other technologies that require controlled magnetic interactions .
Environmental Science
Research into the environmental applications of 1-(2,4-Difluorophenyl)-2-methylpropan-1-one is still emerging. Its derivatives could potentially be used in environmental monitoring and remediation processes due to their specific chemical and physical properties .
Analytical Chemistry
The compound is used in analytical chemistry for mass spectrometry as a reference material. Its well-defined structure and properties make it suitable for use as a standard in various analytical techniques .
Non-Linear Optical (NLO) Materials
Research has indicated that derivatives of this compound could act as non-linear optical materials. The presence of difluorophenyl groups contributes to significant values of molecular hyperpolarizabilities, which are essential for the development of NLO devices .
Fluorinated Chemicals for Pharmaceuticals and Agrochemicals
The introduction of fluorine atoms into lead structures, such as those found in 1-(2,4-Difluorophenyl)-2-methylpropan-1-one, is a common modification to improve the properties of pharmaceuticals and agrochemicals. The compound serves as a precursor for the synthesis of various fluorinated chemicals .
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINJKLBTZGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2-methylpropan-1-one | |
CAS RN |
151856-34-7 | |
| Record name | 1-(2.4-difluorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869643.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B2869649.png)








![5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2869662.png)
![1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2869663.png)
